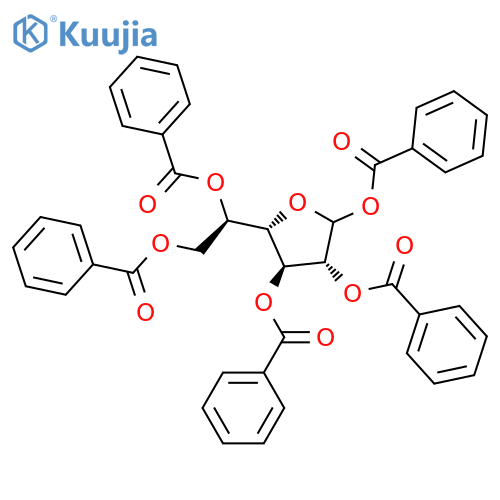

Cas no 89202-34-6 (1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose)

89202-34-6 structure

商品名:1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose

CAS番号:89202-34-6

MF:C41H32O11

メガワット:700.686192512512

CID:5066105

1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose 化学的及び物理的性質

名前と識別子

-

- 1,2,3,5,6-PENTA-O-BENZOYL-D-GALACTOFURANOSE

- D-Galactofuranose pentabenzoate

- 1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose

-

- インチ: 1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32(48-37(43)28-18-8-2-9-19-28)33-34(49-38(44)29-20-10-3-11-21-29)35(50-39(45)30-22-12-4-13-23-30)41(51-33)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33+,34+,35-,41?/m1/s1

- InChIKey: IAWBDGWDEQIAPH-JUIAQJPISA-N

- ほほえんだ: O1C([C@@H]([C@H]([C@@H]1[C@@H](COC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 11

- 重原子数: 52

- 回転可能化学結合数: 17

- 複雑さ: 1190

- トポロジー分子極性表面積: 141

- 疎水性パラメータ計算基準値(XlogP): 8

1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AI59826-5g |

1,2,3,5,6-Penta-o-benzoyl-d-galactofuranose |

89202-34-6 | 95% | 5g |

$358.00 | 2024-04-19 | |

| A2B Chem LLC | AI59826-1g |

1,2,3,5,6-Penta-o-benzoyl-d-galactofuranose |

89202-34-6 | 95% | 1g |

$97.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747861-1g |

(2S,3R,4S,5S)-5-((R)-1,2-bis(benzoyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tribenzoate |

89202-34-6 | 98% | 1g |

¥1071.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747861-5g |

(2S,3R,4S,5S)-5-((R)-1,2-bis(benzoyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tribenzoate |

89202-34-6 | 98% | 5g |

¥3959.00 | 2024-04-26 |

1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Chia-Hsin Lee,Bao-Yu Huang,Yu-Cheng Chen,Ching-Piao Liu,Chuen-Ying Liu Analyst, 2011,136, 1481-1487

89202-34-6 (1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose) 関連製品

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量